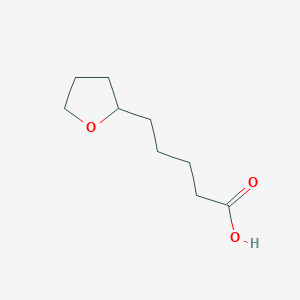![molecular formula C17H14O2 B14675178 1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid CAS No. 41826-00-0](/img/structure/B14675178.png)
1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with a carboxylic acid functional group attached to the cyclopropane ring. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. . The reaction conditions include the use of an excess of dimethyloxosulfonium methylide to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid are not well-documented, the Corey–Chaykovsky reaction provides a scalable route for its synthesis. The reaction’s efficiency and relatively mild conditions make it suitable for larger-scale production.
化学反应分析
Types of Reactions: 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohols and other reduced forms of the carboxylic acid.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
科学研究应用
1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid exerts its effects is primarily through its spirocyclic structure, which imparts significant strain and reactivity. This strain allows the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity. The pathways involved often include nucleophilic attack on the strained cyclopropane ring, leading to ring-opening and subsequent reactions.
相似化合物的比较
Spiro[cyclopropane-1,2’-steroids]: These compounds also feature a spirocyclic structure with a cyclopropane ring and exhibit similar reactivity.
Spiro[cyclopropane-1,9’-fluorene]: A closely related compound with similar synthetic routes and reactivity.
Uniqueness: 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for further functionalization. Its specific spirocyclic structure also distinguishes it from other spiro compounds, providing unique opportunities for research and application.
属性
CAS 编号 |
41826-00-0 |
|---|---|
分子式 |
C17H14O2 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
1-methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-16(15(18)19)10-17(16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,18,19) |
InChI 键 |
PHQFNGVEURDSTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC12C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


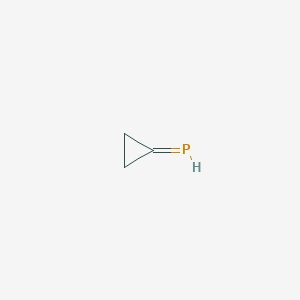
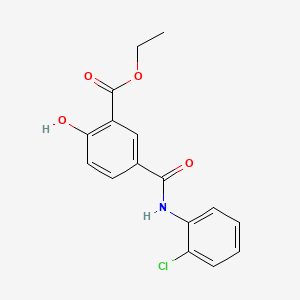
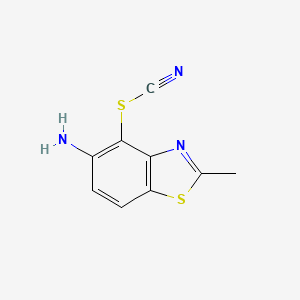
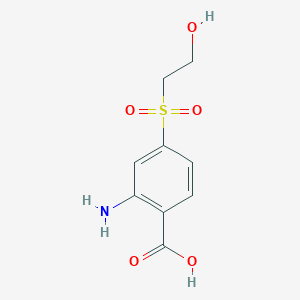
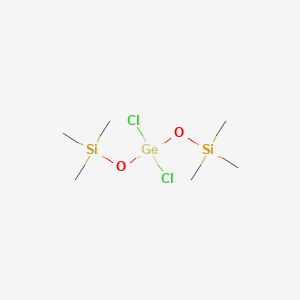

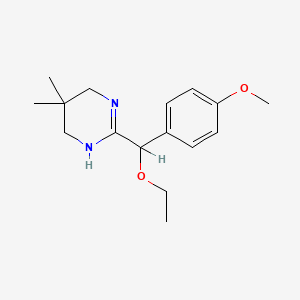
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
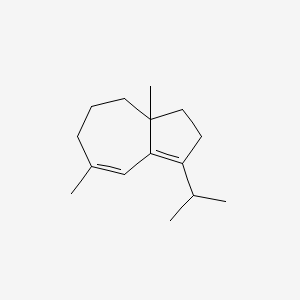


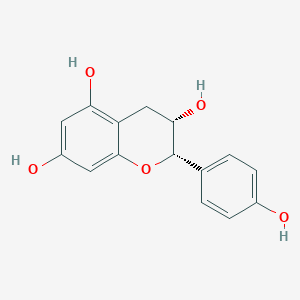
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)
